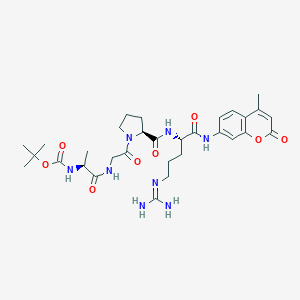
4-(4-acetylphenyl)benzoic Acid
Overview
Description
4-(4-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an acetylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Acetylphenyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 50-60°C) to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-carboxyphenyl)benzoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(4-Acetylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)benzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The aromatic rings provide a rigid structure that can interact with hydrophobic pockets in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)benzoic acid: Similar structure but with a hydroxyl group instead of an acetyl group.
4-(4-Methoxyphenyl)benzoic acid: Contains a methoxy group in place of the acetyl group.
4-(4-Nitrophenyl)benzoic acid: Substituted with a nitro group instead of an acetyl group.
Uniqueness
4-(4-Acetylphenyl)benzoic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. The presence of the acetyl group allows for specific reactions such as acetylation and deacetylation, which are not possible with other substituents .
Properties
IUPAC Name |
4-(4-acetylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQNVDCQVGALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400765 | |
| Record name | 4-(4-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114691-92-8 | |
| Record name | 4-(4-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4-(4-acetylphenyl)benzoic acid in the synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester?
A1: this compound serves as a crucial precursor in the multi-step synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester. [, ] It reacts with 4-acetylphenol through an esterification reaction, yielding a di-carbonyl intermediate. This intermediate then undergoes reduction and dehydration to ultimately form the target bifunctional poly-monomer. [, ]
Q2: How is this compound synthesized?
A2: The synthesis of this compound begins with biphenyl as the starting material. [, ] It involves a series of reactions including Friedel-Crafts acylation, bromination, Grignard reaction, and oxidation to finally obtain the desired compound. [, ] This synthetic route highlights the versatility of chemical transformations to achieve complex structures from simpler starting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)




![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)




